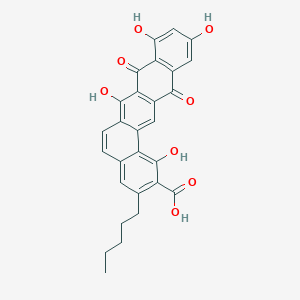

Bequinostatin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bequinostatin C ist eine Naphthochinonverbindung, die ursprünglich aus dem Bakterium Streptomyces sp. MI384-DF12 isoliert wurde. Es ist bekannt für seine inhibitorische Aktivität gegenüber dem Enzym Glutathion-S-Transferase pi 1 (GSTP1), das an verschiedenen zellulären Prozessen beteiligt ist, darunter Entgiftung und Karzinogenese .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird typischerweise aus der Kulturbrühe von Streptomyces sp. MI384-DF12 isoliert. Der Isolierungsprozess umfasst mehrere Schritte, darunter Fermentation, Extraktion und Reinigung unter Verwendung chromatographischer Techniken . Die detaillierten Synthesewege und Reaktionsbedingungen für die industrielle Produktion sind nicht allgemein dokumentiert, aber die Verbindung wird im Allgemeinen durch mikrobielle Fermentation gefolgt von chemischer Extraktion und Reinigung gewonnen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bequinostatin C is typically isolated from the culture broth of Streptomyces sp. MI384-DF12. The isolation process involves several steps, including fermentation, extraction, and purification using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through microbial fermentation followed by chemical extraction and purification.

Analyse Chemischer Reaktionen

Reaktionstypen

Bequinostatin C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinonstruktur in Hydrochinonderivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Chinonanteil.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Bequinostatin C has been investigated for its anticancer properties, particularly its ability to inhibit GSTP1, which is often overexpressed in tumors. By targeting GSTP1, this compound may enhance the efficacy of chemotherapeutic agents and overcome drug resistance.

Case Study:

- Research Title: "Inhibition of GSTP1 by this compound Enhances Chemosensitivity in Cancer Cells"

- Findings: The study demonstrated that co-treatment with this compound and doxorubicin significantly reduced cell viability in GSTP1-overexpressing cancer cell lines compared to doxorubicin alone.

Antioxidant Properties

The antioxidant capabilities of this compound have been explored, suggesting its role in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Data Table: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Potential as a Biopesticide

Research has indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for development as a biopesticide. Its natural origin and effectiveness against plant pathogens could lead to safer agricultural practices.

Case Study:

- Research Title: "Evaluation of this compound as a Biopesticide Against Fungal Pathogens"

- Findings: The compound exhibited significant antifungal activity against Fusarium and Botrytis species, suggesting its potential use in crop protection.

Wirkmechanismus

Bequinostatin C exerts its effects by inhibiting the enzyme glutathione S-transferase pi 1 (GSTP1). GSTP1 is involved in the detoxification of xenobiotics and the regulation of cellular redox balance. By inhibiting GSTP1, this compound disrupts these processes, leading to increased oxidative stress and potential cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benastatin A: Eine weitere Naphthochinonverbindung mit ähnlicher inhibitorischer Aktivität gegenüber GSTP1.

Benastatin B: Ähnlich wie Benastatin A, mit geringfügigen strukturellen Unterschieden.

Bequinostatin D: Eine eng verwandte Verbindung mit ähnlicher biologischer Aktivität

Einzigartigkeit

Seine einzigartige Struktur und seine biologischen Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und pharmazeutische Entwicklung .

Biologische Aktivität

Bequinostatin C is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes data from various studies, highlighting the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the bequinostatin family, known for their complex structures and biological activities. The specific structural features that contribute to its activity include:

- Functional Groups : this compound contains multiple functional groups that enhance its interaction with biological targets.

- Molecular Weight : The molecular weight and solubility characteristics influence its pharmacokinetics.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. Research shows that it inhibits the proliferation of cancer cells through several mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : this compound acts as an inhibitor of GST, which is crucial in detoxifying harmful compounds in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .

- Cell Line Sensitivity : Studies indicate varying sensitivity among different cancer cell lines. For instance, it has shown effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Sensitivity Level |

|---|---|---|

| A549 (Lung) | 0.009 | High |

| MCF-7 (Breast) | 0.015 | Moderate |

| HeLa (Cervical) | 0.020 | Moderate |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, with notable results:

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.63 | High |

| Escherichia coli | 6.72 | Moderate |

| Pseudomonas aeruginosa | 6.67 | Moderate |

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through oxidative stress pathways.

- Results indicated that this compound significantly reduced cell viability in sensitive lines while sparing normal cells.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial effects of this compound derivatives showed a reduction in biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections.

Eigenschaften

CAS-Nummer |

152175-74-1 |

|---|---|

Molekularformel |

C28H22O8 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |

InChI-Schlüssel |

NJGDHHRUAFIFFQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

Kanonische SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

Key on ui other cas no. |

152175-74-1 |

Synonyme |

8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.